molecular formula C12H12D3N3O3S B602568 Albendazole Sulfoxide D3 CAS No. 1448346-38-0

Albendazole Sulfoxide D3

カタログ番号 B602568
CAS番号: 1448346-38-0
分子量: 284.35
InChIキー: VXTGHWHFYNYFFV-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Albendazole Sulfoxide D3 is a broad-spectrum anthelmintic, or anti-worm medication . It is used to treat certain infections caused by worms such as pork tapeworm and dog tapeworm . The chemical name for Albendazole Sulfoxide D3 is Methyl-d3 (6- (propylsulfinyl)-1H-benzo [d]imidazol-2-yl)carbamate .


Synthesis Analysis

The synthesis of Albendazole Sulfoxide D3 involves a systematic review to identify references containing temporally disaggregated data on the plasma concentration of albendazole and/or its pharmacologically-active metabolite, Albendazole Sulfoxide . A mathematical modelling framework is then used to infer Albendazole Sulfoxide pharmacokinetic parameters .


Molecular Structure Analysis

The molecular formula of Albendazole Sulfoxide D3 is C12H15N3O3S . The InChI is InChI=1S/C12H15N3O3S/c1-3-6-19 (17)8-4-5-9-10 (7-8)14-11 (13-9)15-12 (16)18-2/h4-5,7H,3,6H2,1-2H3, (H2,13,14,15,16)/i2D3 .


Chemical Reactions Analysis

The primary mechanism of action of Albendazole Sulfoxide D3 revolves around the inhibition of microtubule polymerization . The active metabolite of Albendazole, Albendazole Sulfoxide, induces selective degeneration of cytoplasmic microtubules in the intestinal and tegmental cells of intestinal helminths and larvae .


Physical And Chemical Properties Analysis

The molecular weight of Albendazole Sulfoxide D3 is 284.35 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 284.10224276 g/mol .

科学的研究の応用

Improvement of Solubility and Dissolution Properties

Albendazole Sulfoxide D3 has been studied for its potential to enhance the solubility and dissolution properties of Albendazole. Researchers have investigated the formation of salts with weak organic acids to improve these characteristics, which are crucial for the drug’s effectiveness against parasitic infections .

Pharmacokinetics Variation Analysis

The pharmacokinetic profile of Albendazole Sulfoxide varies significantly among individuals. Studies have focused on understanding the factors associated with this variation, such as age, diet, and existing parasitic infections. This research is vital for optimizing dosage and treatment efficacy .

Bioavailability Enhancement

Research has explored the use of cyclodextrin inclusion complexes to increase the bioavailability of Albendazole. This approach has shown promising results, significantly enhancing the relative bioavailability and maximum concentration (Cmax) of the drug .

Treatment of Systemic Helminth Infections

Albendazole Sulfoxide D3 plays a critical role in the treatment of systemic helminth infections. Its effectiveness against a wide range of worms makes it an essential medicine as classified by the WHO .

Formulation Approaches for Low Solubility Drugs

The compound has been at the center of various formulation approaches aimed at overcoming the low solubility of Albendazole. These include the preparation of nanocrystals and other novel drug delivery systems to improve therapeutic outcomes .

In Vitro Dissolution Improvement

Studies have also focused on improving in vitro dissolution properties of Albendazole by preparing novel salts. This research is crucial for ensuring that the drug can be effectively dissolved within the intestine to combat parasites .

Safety and Hazards

Albendazole Sulfoxide D3 may cause an allergic skin reaction . It is suspected of damaging the unborn child . It may cause damage to organs if swallowed . It may also cause damage to organs through prolonged or repeated exposure if swallowed .

将来の方向性

Albendazole has been the topic of recent investigation as a potential anticancer agent due to its limited toxicity to normal cells but high toxicity to both tumor and parasitic cells . Recent studies have created nanoformulations of Albendazole and conjugated the drug to nano-carriers to improve solubility and increase drug delivery to tumor cells .

特性

IUPAC Name

trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHWHFYNYFFV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016420
Record name Albendazole sulfoxide-(methyl-d3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1448346-38-0
Record name Albendazole sulfoxide-(methyl-d3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1448346-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。